3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride
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Overview
Description
3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C9H10F2O3S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride typically involves the reaction of 3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride with a fluoride source. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure consistency and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
Scientific Research Applications
3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride is used in various scientific research applications, including:
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive and can form stable bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying biological molecules and studying enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride: Similar in structure but contains a chloride group instead of a fluoride group.
Nonafluorobutanesulfonyl fluoride: Another sulfonyl fluoride compound with different applications.
Uniqueness
3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride is unique due to its specific reactivity and the presence of both fluorine and sulfonyl groups. This combination of functional groups makes it particularly useful for certain types of chemical reactions and applications in scientific research .
Properties
Molecular Formula |
C9H10F2O3S |
---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
3-fluoro-4-propan-2-yloxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10F2O3S/c1-6(2)14-9-4-3-7(5-8(9)10)15(11,12)13/h3-6H,1-2H3 |
InChI Key |
DRCZJXLVDYKKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)F)F |
Origin of Product |
United States |
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